![molecular formula C16H14BrCl3N2O2 B11944015 4-bromo-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B11944015.png)
4-bromo-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-BROMO-N-(2,2,2-TRICHLORO-1-(4-METHOXY-PHENYLAMINO)-ETHYL)-BENZAMIDE is a synthetic organic compound characterized by the presence of bromine, trichloroethyl, and methoxyphenylamino groups attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-(2,2,2-TRICHLORO-1-(4-METHOXY-PHENYLAMINO)-ETHYL)-BENZAMIDE typically involves multiple steps:
Formation of the Trichloroethyl Intermediate: The initial step involves the reaction of a suitable precursor with trichloroacetyl chloride under anhydrous conditions to form the trichloroethyl intermediate.
Amination Reaction: The intermediate is then reacted with 4-methoxyaniline in the presence of a base such as triethylamine to form the 4-methoxyphenylamino derivative.
Bromination: The final step involves the bromination of the benzamide core using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
4-BROMO-N-(2,2,2-TRICHLORO-1-(4-METHOXY-PHENYLAMINO)-ETHYL)-BENZAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of new derivatives with different functional groups.
Oxidation: Formation of oxidized products such as carboxylic acids or ketones.
Reduction: Formation of reduced products such as amines or alcohols.
Hydrolysis: Formation of the corresponding carboxylic acid and amine.
科学研究应用
4-BROMO-N-(2,2,2-TRICHLORO-1-(4-METHOXY-PHENYLAMINO)-ETHYL)-BENZAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: Investigation of its effects on cellular processes and pathways.
Materials Science: Use in the synthesis of novel materials with unique properties.
Chemical Biology: Study of its interactions with biomolecules and potential as a chemical probe.
作用机制
The mechanism of action of 4-BROMO-N-(2,2,2-TRICHLORO-1-(4-METHOXY-PHENYLAMINO)-ETHYL)-BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-BROMO-N-(2,2,2-TRICHLORO-1-(4-HYDROXY-PHENYLAMINO)-ETHYL)-BENZAMIDE: Similar structure but with a hydroxy group instead of a methoxy group.
4-BROMO-N-(2,2,2-TRICHLORO-1-(4-CHLORO-PHENYLAMINO)-ETHYL)-BENZAMIDE: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
4-BROMO-N-(2,2,2-TRICHLORO-1-(4-METHOXY-PHENYLAMINO)-ETHYL)-BENZAMIDE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of bromine, trichloroethyl, and methoxyphenylamino groups provides distinct properties that can be leveraged in various applications.
属性
分子式 |
C16H14BrCl3N2O2 |
|---|---|
分子量 |
452.6 g/mol |
IUPAC 名称 |
4-bromo-N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]benzamide |
InChI |
InChI=1S/C16H14BrCl3N2O2/c1-24-13-8-6-12(7-9-13)21-15(16(18,19)20)22-14(23)10-2-4-11(17)5-3-10/h2-9,15,21H,1H3,(H,22,23) |
InChI 键 |
MDXHDWCQUWRPFP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



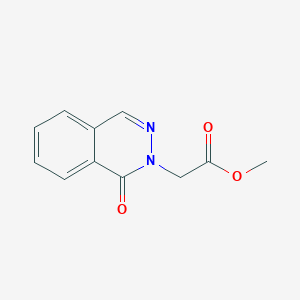
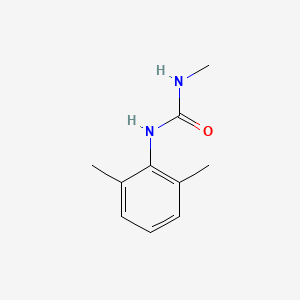
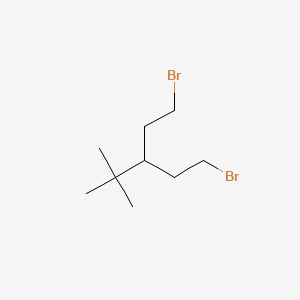

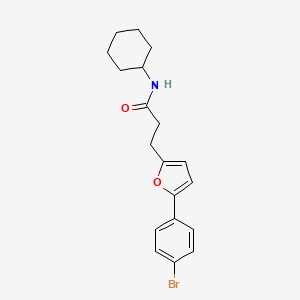
![2,13-diphenyl-1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-4,6,8,15,17,19-hexaene](/img/structure/B11943980.png)
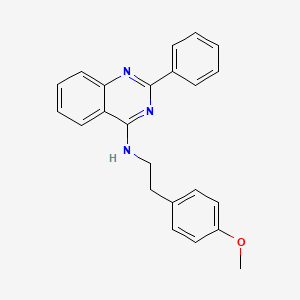
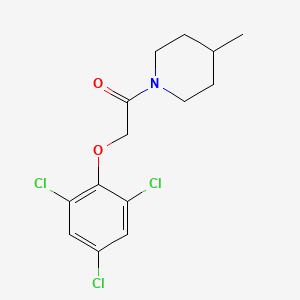
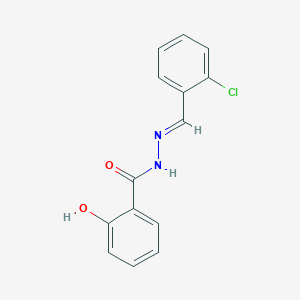
![9,10-dibromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11944001.png)

![1-(4-Phenoxyphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B11944012.png)
![10-Phenyl-4-oxa-8,10,12-triazapentacyclo[5.5.2.02,6.03,5.08,12]tetradec-13-ene-9,11-dione](/img/structure/B11944013.png)
